(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
CAS No.: 920370-24-7
Cat. No.: VC5576667
Molecular Formula: C25H20ClN7O
Molecular Weight: 469.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920370-24-7 |
|---|---|
| Molecular Formula | C25H20ClN7O |
| Molecular Weight | 469.93 |
| IUPAC Name | [4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C25H20ClN7O/c26-18-8-10-19(11-9-18)33-24-22(29-30-33)23(27-16-28-24)31-12-14-32(15-13-31)25(34)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2 |
| Standard InChI Key | YWMWCZCMXYJRGV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC6=CC=CC=C65 |
Introduction
The compound (4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that belongs to a class of triazolo-pyrimidine derivatives. This class is known for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a piperazine moiety, a triazole ring, and a naphthalenyl group, which contribute to its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.88 g/mol |
| Functional Groups | Chlorophenyl, Triazole, Piperazine |
| Core Structure | Triazolo[4,5-d]pyrimidine |
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps in the synthetic pathway may include:
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Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate azoles and halides.
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Piperazine Incorporation: The piperazine moiety is introduced through nucleophilic substitution reactions.
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Final Coupling with Naphthalen-1-yl Group: This step often involves coupling reactions that link the naphthalene moiety to the piperazine derivative.
Careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
Biological Activity and Mechanism of Action
Research indicates that compounds similar to (4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibit potential as inhibitors of GCN2 (General Control Nonderepressible 2). GCN2 plays a significant role in cellular stress responses and protein synthesis pathways critical for tumor growth.
Potential Pharmacological Applications
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Cancer Treatment: By inhibiting GCN2, this compound may promote apoptosis in cancer cells.
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Metabolic Disorders: Its mechanism may also extend to metabolic regulation through modulation of stress response pathways.
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